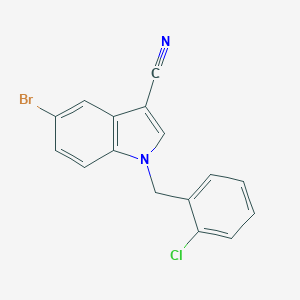![molecular formula C27H27IN4O5 B297504 N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297504.png)
N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide, also known as compound 1, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mécanisme D'action
The mechanism of action of N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide 1 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key feature of many anti-cancer drugs.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, which is the process by which new blood vessels are formed. It has also been found to have anti-inflammatory properties and to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide 1 is its potent anti-cancer activity, which makes it a potential candidate for the development of new anti-cancer drugs. However, its complex synthesis method and limited availability can pose challenges for lab experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to optimize its use in drug discovery.
Orientations Futures
There are several future directions for the study of N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide 1, including:
1. Further optimization of the synthesis method to increase yield and purity of the this compound.
2. Investigation of the mechanism of action of this compound 1 to better understand its anti-cancer and anti-inflammatory properties.
3. Development of new drug delivery systems to improve the bioavailability and efficacy of this compound 1.
4. Exploration of the potential use of this compound 1 in combination with other anti-cancer drugs to enhance its therapeutic effects.
5. Investigation of the potential use of this compound 1 in the treatment of other diseases, such as autoimmune and inflammatory diseases.
In conclusion, this compound 1 is a novel chemical this compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. Its potent anti-cancer activity and anti-inflammatory properties make it a potential candidate for the development of new drugs for the treatment of cancer and other diseases. Further research is needed to fully understand its mechanism of action and optimize its use in drug discovery.
Méthodes De Synthèse
The synthesis of N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide 1 involves a multi-step process that includes the condensation of 3,4-dimethylaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting product with 4-(2-aminoethyl)phenol. The final step involves the addition of iodine and sodium hydride to form the desired this compound. The synthesis method has been optimized to yield high purity and high yield of the this compound.
Applications De Recherche Scientifique
Compound 1 has been extensively studied in various scientific fields due to its potential applications in drug discovery and medicinal chemistry. It has been shown to have potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C27H27IN4O5 |
|---|---|
Poids moléculaire |
614.4 g/mol |
Nom IUPAC |
N-benzyl-N//'-[(E)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C27H27IN4O5/c1-17-9-10-21(11-18(17)2)31-24(33)16-37-25-22(28)12-20(13-23(25)36-3)15-30-32-27(35)26(34)29-14-19-7-5-4-6-8-19/h4-13,15H,14,16H2,1-3H3,(H,29,34)(H,31,33)(H,32,35)/b30-15+ |
Clé InChI |
DQHHMSYWDLYLPS-FJEPWZHXSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2I)/C=N/NC(=O)C(=O)NCC3=CC=CC=C3)OC)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2I)C=NNC(=O)C(=O)NCC3=CC=CC=C3)OC)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2I)C=NNC(=O)C(=O)NCC3=CC=CC=C3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{5-[(E)-{(2Z)-2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B297422.png)
![Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B297424.png)

![2-[[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297427.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)
![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)
amino]-N-cycloheptylacetamide](/img/structure/B297431.png)


![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)
![2-{[3-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B297444.png)
